molecular formula C19H25NO5S2 B12619837 1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol

1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol

Cat. No.: B12619837
M. Wt: 411.5 g/mol
InChI Key: VWALKEUMXHXLIM-UHFFFAOYSA-N
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Description

1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol is a complex organic compound that features a unique combination of functional groups, including a dioxidotetrahydrothiophene ring, a thiophen-2-ylmethyl group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the dioxidotetrahydrothiophene ring with a thiophen-2-ylmethyl halide under basic conditions.

    Formation of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Attachment of the Methoxyphenoxy Group: This final step involves the etherification of the amino group with 4-methoxyphenol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and dioxidotetrahydrothiophene rings can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure may impart interesting electronic or optical properties, making it useful in the development of new materials.

Mechanism of Action

The mechanism of action of 1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
  • N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness

1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H25NO5S2

Molecular Weight

411.5 g/mol

IUPAC Name

1-[(1,1-dioxothiolan-3-yl)-(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C19H25NO5S2/c1-24-17-4-6-18(7-5-17)25-13-16(21)11-20(12-19-3-2-9-26-19)15-8-10-27(22,23)14-15/h2-7,9,15-16,21H,8,10-14H2,1H3

InChI Key

VWALKEUMXHXLIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN(CC2=CC=CS2)C3CCS(=O)(=O)C3)O

Origin of Product

United States

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